
5-Methyluridine 5'-monophosphate
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Overview
Description
TMP is a pyrimidine ribonucleoside 5'-monophosphate in which the pyrimidine element is 5-methyluracil. Derived from breakdown of an RNA molecule, typically a tRNA modified at position 54 (U to T). It derives from a ribothymidine. It is a conjugate acid of a TMP(2-).
Scientific Research Applications
In Vitro Transcription
m5UMP is widely used in in vitro transcription processes. It serves as a substrate for RNA polymerases, allowing researchers to synthesize RNA transcripts with modified nucleotides that can enhance stability and functionality in downstream applications. The incorporation of m5UMP into RNA can influence the transcript's half-life and translational efficiency.
Therapeutic Development
Antiviral Agents : Compounds derived from m5UMP are being explored as antiviral agents, particularly against hepatitis C virus (HCV). For instance, PSI-7851, a prodrug of β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine-5′-monophosphate, has shown promise in clinical trials as a potent nucleotide analog inhibitor . This highlights the potential of m5UMP derivatives in developing effective antiviral therapies.
Cancer Treatment : Nucleoside analogs, including those based on m5UMP, are being researched for their antitumor properties. The modification can improve the bioavailability of these compounds, allowing for better therapeutic outcomes in cancer treatments .
Case Study: Antiviral Efficacy
A study on PSI-7851 demonstrated its effectiveness against HCV across multiple genotypes. The research involved treating infected cells with varying concentrations of the compound, assessing cell viability and viral load reduction over time . The findings indicated that m5UMP analogs could significantly inhibit viral replication while maintaining low cytotoxicity.
Case Study: RNA Stability Enhancement
Research has shown that incorporating m5UMP into small interfering RNAs (siRNAs) can enhance their metabolic stability and binding affinity to Argonaute proteins, leading to improved silencing efficacy . This modification is crucial for developing siRNA-based therapeutics that require prolonged activity within biological systems.
Data Tables
Chemical Reactions Analysis
Phosphorylation and Transglycosylation
pm5U serves as a substrate for enzymatic phosphorylation and transglycosylation reactions. These processes are critical for nucleotide metabolism and RNA biosynthesis:
-
Enzymatic Phosphorylation :
Kinases catalyze the transfer of phosphate groups to pm5U. For example, deoxynucleoside kinases phosphorylate pm5U in reactions coupled with GTP regeneration systems, achieving high yields under optimized conditions (100 mM acetylphosphate, pH 5–6, recurrent supplementation every 24 hours) . -
Transglycosylation :
Nucleoside phosphorylases facilitate the exchange of the ribose moiety between pm5U and other nucleobases. This reaction is employed to generate nucleoside analogs with modified sugar or base components.
Click Chemistry Reactions
pm5U derivatives participate in copper-free click reactions with dibenzoazocine derivatives. These reactions produce 1,2,3-triazole-linked conjugates, which are valuable for studying RNA-protein interactions:
-
Reaction Mechanism :
Azides derived from pm5U react with dibenzoazocine via strain-promoted alkyne-azide cycloaddition (SPAAC), forming two regioisomers (1,4- and 1,5-triazoles) in near-equivalent ratios . -
Solvent Effects :
The isomer ratio varies with solvent polarity (e.g., 1:1 in DMSO vs. 1.3:1 in methanol) .
Solvent | Regioisomer Ratio (1,4:1,5) | Notes |
---|---|---|
DMSO | 1:1 | Uniform distribution |
Methanol | 1.3:1 | Polar solvent favors 1,4-isomer |
Synthetic Preparation
pm5U is synthesized via phosphorylation of 5-methyluridine using trichlorophosphate (POCl₃) and triethyl phosphate:
Step | Reagents | Intermediate |
---|---|---|
Protection | Acetone | 2',3'-O-Isopropylidene pm5U |
Phosphorylation | POCl₃, triethyl phosphate | pm5U monophosphate |
Deprotection | Acid hydrolysis | Final pm5U product |
Mechanistic Insights
-
Flavin-Iminium Intermediates :
MnmEG enzymes utilize FADH[N⁵═CH₂]⁺ intermediates to transfer methylene groups to tRNA-bound uridine, a process relevant to pm5U’s biosynthetic analogs . -
RNA-Protein Complexes :
Noncovalent complexes between pm5U-modified tRNA and MnmEG enzymes are stable under denaturing conditions, suggesting structural roles in modification .
Properties
CAS No. |
3590-47-4 |
---|---|
Molecular Formula |
C10H15N2O9P |
Molecular Weight |
338.21 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N2O9P/c1-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(21-9)3-20-22(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
IGWHDMPTQKSDTL-JXOAFFINSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |
sequence |
T |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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